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molecular formula C11H11F3N2O B8336301 2-Pyrrolidinone, 1-[3-amino-5-(trifluoromethyl)phenyl]-

2-Pyrrolidinone, 1-[3-amino-5-(trifluoromethyl)phenyl]-

Cat. No. B8336301
M. Wt: 244.21 g/mol
InChI Key: DUVBOZHLLMJZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359338B2

Procedure details

Add sodium hydride (60%, 65 mg, 1.64 mmol) portionwise to the solution of N-(3-amino-5-(trifluoromethyl)phenyl)-4-chlorobutanamide (230 mg, 0.82 mmol) in THF (5 mL), stir the resulting mixture for 2 hrs at ambient temperature. Quench the reaction with water, extract the mixture with ethyl acetate, wash the organic layer with water and brine sequentially, and dry over anhydrous sodium sulfate, concentrate to give brownish oil. Purify by flash chromatography (silica gel, PE:EtOAc=1:1) to yield white solid as the title compound (180 mg, 90%). MS: (M+1): 245.1.
Quantity
65 mg
Type
reactant
Reaction Step One
Name
N-(3-amino-5-(trifluoromethyl)phenyl)-4-chlorobutanamide
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[CH:5]=[C:6]([NH:14][C:15](=[O:20])[CH2:16][CH2:17][CH2:18]Cl)[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1>C1COCC1>[NH2:3][C:4]1[CH:5]=[C:6]([N:14]2[CH2:18][CH2:17][CH2:16][C:15]2=[O:20])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
65 mg
Type
reactant
Smiles
[H-].[Na+]
Name
N-(3-amino-5-(trifluoromethyl)phenyl)-4-chlorobutanamide
Quantity
230 mg
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)NC(CCCCl)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the resulting mixture for 2 hrs at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with water
EXTRACTION
Type
EXTRACTION
Details
extract the mixture with ethyl acetate
WASH
Type
WASH
Details
wash the organic layer with water and brine sequentially
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give brownish oil
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography (silica gel, PE:EtOAc=1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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